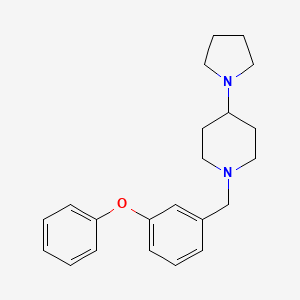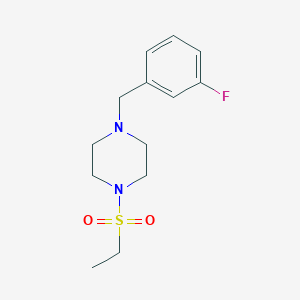
1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a phenoxybenzyl group attached to the piperidine ring, which is further substituted with a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine can be synthesized through a multi-step process involving the following key steps:
Formation of the Phenoxybenzyl Intermediate: The synthesis begins with the preparation of the phenoxybenzyl intermediate. This is typically achieved by reacting 3-phenoxybenzyl chloride with a suitable nucleophile, such as sodium hydride, in an aprotic solvent like dimethylformamide.
N-Alkylation of Piperidine: The phenoxybenzyl intermediate is then subjected to N-alkylation with piperidine. This step involves the use of a base, such as potassium carbonate, and a solvent like acetonitrile to facilitate the reaction.
Introduction of the Pyrrolidinyl Group: The final step involves the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the N-alkylated piperidine intermediate with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxybenzyl or pyrrolidinyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Compounds with substituted phenoxybenzyl or pyrrolidinyl groups.
Applications De Recherche Scientifique
1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors or ion channels.
Comparaison Avec Des Composés Similaires
1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:
1-(3-Phenoxybenzyl)-4-methylpiperidine: Similar structure but with a methyl group instead of a pyrrolidinyl group.
1-(3-Phenoxybenzyl)-4-(morpholin-4-yl)piperidine: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.
1-(3-Phenoxybenzyl)-4-(piperidin-1-yl)piperidine: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness: this compound is unique due to the presence of both the phenoxybenzyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C22H28N2O |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-[(3-phenoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C22H28N2O/c1-2-8-21(9-3-1)25-22-10-6-7-19(17-22)18-23-15-11-20(12-16-23)24-13-4-5-14-24/h1-3,6-10,17,20H,4-5,11-16,18H2 |
Clé InChI |
MGPBJDPGBWZQJM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10886206.png)
![N-(3,5-Dibromopyridin-2-YL)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B10886209.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propan-2-yl)piperazine](/img/structure/B10886215.png)
![1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886231.png)
![4-Bromo-2-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886239.png)
![(2E)-2-cyano-N-(tetrahydrofuran-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886243.png)
![[2-(3-nitrophenyl)-2-oxoethyl] 2-[(3,5-ditert-butylbenzoyl)amino]acetate](/img/structure/B10886250.png)
![4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10886263.png)

![(2,3-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886268.png)
![4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate](/img/structure/B10886273.png)
